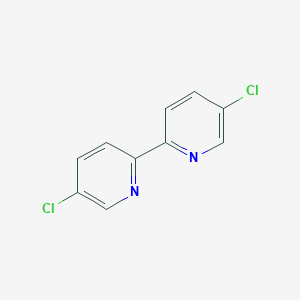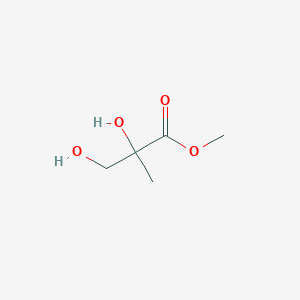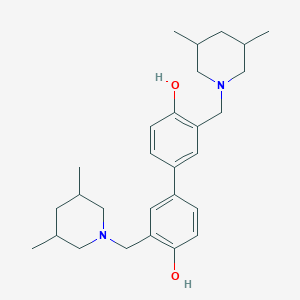
Oxymorphone 4-nitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Oxypnph involves the reaction of oxymorphone with p-nitrophenylhydrazine. This reaction typically occurs under acidic conditions, facilitating the formation of the hydrazone bond. The reaction can be summarized as follows:
Synthetic Route: Oxymorphone is reacted with p-nitrophenylhydrazine in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Industrial Production: Industrial production methods for Oxypnph would likely involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity of the product.
化学反应分析
Oxypnph undergoes several types of chemical reactions, including:
Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.
Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.
科学研究应用
Oxypnph has been extensively studied for its applications in various fields:
Chemistry: In chemistry, Oxypnph is used as a reagent for studying hydrazone formation and its reactivity.
Biology: In biological research, Oxypnph is used to study the binding properties of opioid receptors and their pharmacological effects.
Medicine: Medically, Oxypnph has been investigated for its analgesic properties and potential use as a pain management drug.
作用机制
The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .
相似化合物的比较
Oxypnph is compared with other similar compounds such as oxymorphone, oxymorphonazine, and other phenylhydrazone derivatives:
Oxymorphone: Oxymorphone is a potent opioid analgesic, but Oxypnph has a longer duration of action due to its persistent receptor binding.
Oxymorphonazine: Oxymorphonazine also produces prolonged analgesia, but Oxypnph is more effective in maintaining receptor occupation.
Other Phenylhydrazone Derivatives: Similar compounds include various phenylhydrazone derivatives of oxymorphone, which differ in their potency and duration of action.
Oxypnph stands out due to its unique ability to maintain prolonged receptor binding, making it a valuable compound for pain management research.
属性
CAS 编号 |
101365-17-7 |
|---|---|
分子式 |
C23H24N4O5 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
InChI 键 |
DPKGAKCNOIPMOW-QINNMFRESA-N |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
手性 SMILES |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
规范 SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
同义词 |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
![N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide](/img/structure/B9987.png)







